molecular formula C18H26N6O2 B2982607 2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2199577-26-7

2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2982607
CAS No.: 2199577-26-7
M. Wt: 358.446
InChI Key: VRWQBPWAZWEYMP-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Triazoles, on the other hand, are a class of compounds that have shown a wide range of biological activities and are used in the synthesis of many pharmaceutical drugs .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Various catalysts have been employed in reactions involving piperidones, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts have been dedicated to synthesizing novel derivatives of related chemical structures, aiming to explore their biological activities. For instance, studies have reported the synthesis of novel thiazolo-, triazolo-, and pyridazine derivatives, which were evaluated for their antimicrobial activities. These compounds exhibited significant biological activity against various microorganisms, indicating their potential as antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antihistaminic and Anti-inflammatory Activities

Other studies focused on the synthesis of eosinophil infiltration inhibitors with antihistaminic activity. Research found that certain fused pyridazine derivatives, when incorporating cyclic amines with a benzhydryl group and a suitable spacer, exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Reactivity and Synthetic Applications

Research has also explored the reactivity and synthetic applications of compounds with similar structures, leading to the synthesis of diverse derivatives. These studies aim to expand the chemical toolbox for creating compounds with potential pharmacological applications, demonstrating the versatility and potential of such chemical structures in drug development (Abdallah, Salaheldin, & Radwan, 2007).

Pharmacokinetics and Metabolic Stability

Further investigations have been conducted on novel anaplastic lymphoma kinase inhibitors, highlighting the importance of metabolic stability and pharmacokinetics in the development of cancer therapeutics. Such studies provide insights into the design of compounds with improved pharmacokinetic profiles, essential for the development of effective cancer treatments (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).

Mechanism of Action

Target of Action

It’s worth noting that compounds containingimidazole , piperidine , and 1,2,3-triazole moieties have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Compounds with similar structures have been known to interact with their targets in various ways, leading to different biological effects . The specific interaction would depend on the nature of the target and the biological activity being exhibited.

Biochemical Pathways

Given the broad range of biological activities associated with compounds containing imidazole, piperidine, and 1,2,3-triazole moieties , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

One study mentions a compound with a piperidine moiety having excellent adme and pharmacokinetic profiles . This suggests that the compound might also have favorable ADME properties, but further studies would be needed to confirm this.

Result of Action

Given the broad range of biological activities associated with compounds containing imidazole, piperidine, and 1,2,3-triazole moieties , the effects could be diverse and would depend on the specific biological activity being exhibited.

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the exploration of the biological activities of piperidone and triazole derivatives continues to be a promising area of research .

Properties

IUPAC Name

2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c25-16-4-2-1-3-15(16)22-9-7-14(8-10-22)11-23-18(26)6-5-17(21-23)24-13-19-12-20-24/h5-6,12-16,25H,1-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWQBPWAZWEYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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